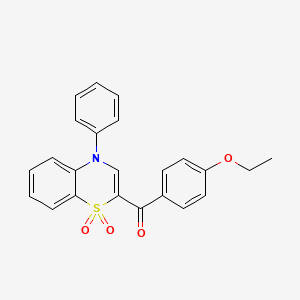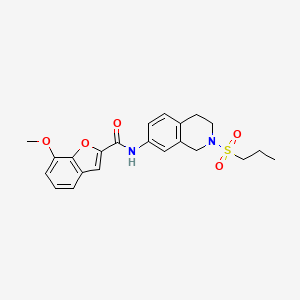
7-metoxi-N-(2-(propilsulfonil)-1,2,3,4-tetrahidroisoquinolin-7-il)benzofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los compuestos de benzofurano, incluida nuestra molécula objetivo, han demostrado potentes efectos antitumorales. Interfieren con el crecimiento de las células cancerosas, inducen la apoptosis (muerte celular programada) e inhiben la angiogénesis (formación de nuevos vasos sanguíneos que alimentan los tumores). Los investigadores están investigando los mecanismos específicos por los cuales este compuesto suprime el crecimiento tumoral, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Propiedades Antibacterianas
El compuesto exhibe actividad antibacteriana contra varios patógenos. Puede interrumpir las membranas celulares bacterianas, inhibir enzimas esenciales o interferir con la replicación del ADN. Los investigadores están explorando su potencial como alternativa o complemento a los antibióticos existentes, especialmente frente a la resistencia a los antibióticos .
Capacidad Antioxidante
Los derivados de benzofurano, incluido nuestro compuesto, poseen propiedades antioxidantes. Eliminan los radicales libres, protegen las células del estrés oxidativo y reducen la inflamación. Estos efectos son cruciales para prevenir enfermedades relacionadas con la edad y mantener la salud general .
Potencial Antiviral
El compuesto ha mostrado promesa en la inhibición de la replicación del virus de la hepatitis C (VHC). Los investigadores creen que podría convertirse en un fármaco terapéutico eficaz para el VHC, una preocupación importante para la salud mundial .
Efectos Neuroprotectores
Los estudios han evaluado las propiedades neuroprotectoras de los derivados de benzofurano. Nuestro compuesto puede proteger las neuronas del daño causado por el estrés oxidativo, la inflamación o la excitotoxicidad. Esta neuroprotección es relevante para afecciones como la enfermedad de Alzheimer y el accidente cerebrovascular .
Aplicaciones Sintéticas
Se han descubierto métodos novedosos para construir anillos de benzofurano. Los investigadores han sintetizado con éxito derivados complejos de benzofurano utilizando cascadas únicas de ciclización de radicales libres y túneles cuánticos de protones. Estos enfoques sintéticos permiten la preparación de desafiantes compuestos policíclicos de benzofurano .
En resumen, la 7-metoxi-N-(2-(propilsulfonil)-1,2,3,4-tetrahidroisoquinolin-7-il)benzofurano-2-carboxamida es muy prometedora en diversos campos, desde la terapia contra el cáncer hasta la neuroprotección. Sus propiedades multifacéticas la convierten en un tema fascinante de investigación y desarrollo en curso . Si desea más detalles o explorar aplicaciones adicionales, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
7-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-3-11-30(26,27)24-10-9-15-7-8-18(12-17(15)14-24)23-22(25)20-13-16-5-4-6-19(28-2)21(16)29-20/h4-8,12-13H,3,9-11,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMNYKQLUQIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)
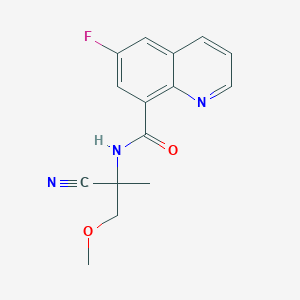
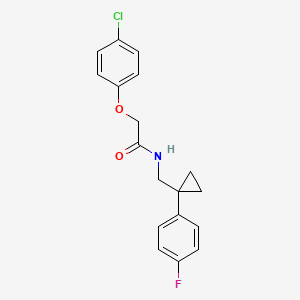

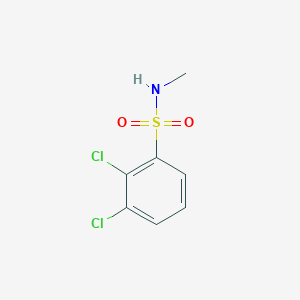
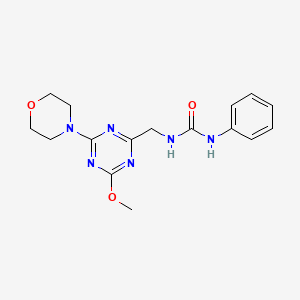
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2583522.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
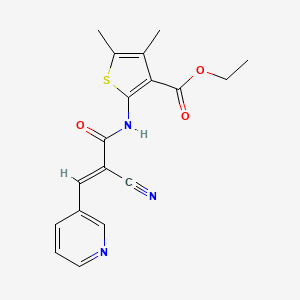
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
